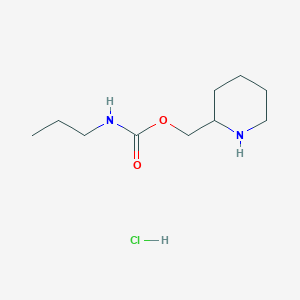

piperidin-2-ylmethyl N-propylcarbamate hydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Piperidin-2-ylmethyl N-propylcarbamate hydrochloride is a chemical compound with the CAS Number: 1803604-09-2 . It has a molecular weight of 236.74 .

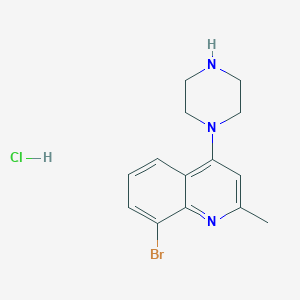

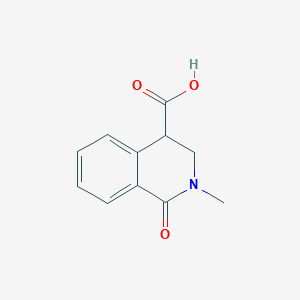

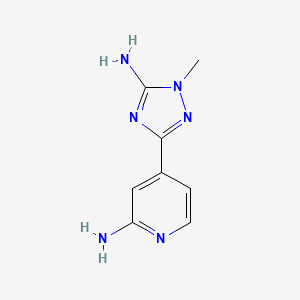

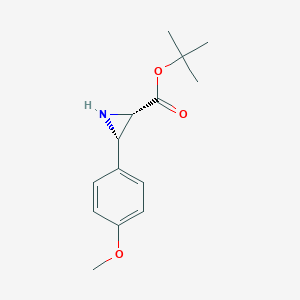

Molecular Structure Analysis

The InChI code for piperidin-2-ylmethyl N-propylcarbamate hydrochloride is1S/C10H20N2O2.ClH/c1-8(2)12-10(13)14-7-9-5-3-4-6-11-9;/h8-9,11H,3-7H2,1-2H3,(H,12,13);1H . This code provides a textual representation of the molecule’s structure. Physical And Chemical Properties Analysis

Piperidin-2-ylmethyl N-propylcarbamate hydrochloride is a powder at room temperature .科学的研究の応用

1. GABA Uptake Inhibitors and Biological Evaluation

(R)-N-(diarylmethylthio/sulfinyl)ethyl/propyl-piperidine-3-carboxylic acid hydrochlorides, structurally related to piperidin-2-ylmethyl N-propylcarbamate hydrochloride, have been synthesized and evaluated for their potential as gamma-aminobutyric acid (GABA) uptake inhibitors. These compounds demonstrated promising GAT1 inhibitory activities, with some showing significant inhibition of [(3)H]-GABA uptake in cultured cells, indicating their potential application in neurological research and drug development (Zhang et al., 2007).

2. Antimicrobial Activities

Compounds structurally similar to piperidin-2-ylmethyl N-propylcarbamate hydrochloride, such as (2Z)-4,6-diphenyl-N-((2-(piperidin-1-yl)ethyl]-2H-1,3-thiazin-2-imino hydrochloride, have been synthesized and screened for microbial activities. The study demonstrated moderate antimicrobial activities against various strains including Pseudomonas aeruginosa, Escherichia coli, and Candida albicans, suggesting potential applications in developing new antimicrobial agents (Ovonramwen et al., 2019).

3. Anticancer Studies and Molecular Docking

Piperidin-2-ylmethyl N-propylcarbamate hydrochloride-related compounds have been synthesized and evaluated for their anticancer properties. For instance, 4-(piperidin-1-ylmethyl)-2-(thiophen-2-yl) quinoline derivatives exhibited significant growth inhibition of human cancer cell lines, suggesting their potential application in cancer treatment and drug discovery (Harishkumar et al., 2018). Additionally, molecular docking studies of structurally related compounds have provided insights into their mechanism of action as topoisomerase II inhibitors, offering a basis for the development of novel therapeutic agents (Siwek et al., 2012).

Safety and Hazards

The compound has been assigned the GHS07 pictogram, indicating that it may cause skin irritation, eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, using only outdoors or in a well-ventilated area, wearing protective gloves/protective clothing/eye protection/face protection, and if on skin: washing with plenty of soap and water .

将来の方向性

Piperidines play a significant role in the pharmaceutical industry, and their derivatives are present in more than twenty classes of pharmaceuticals . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

作用機序

Target of Action

It is known that piperidine derivatives play a significant role in the pharmaceutical industry and are present in more than twenty classes of pharmaceuticals .

Mode of Action

A general mechanism for piperidine derivatives involves two iridium(iii)-catalyzed sequential cascades of hydroxyl oxidation, amination, and imine reduction by hydrogen transfer via a metal catalyst . The first amination is intermolecular (hydroxyamine intermediate formation), and the second is intramolecular .

Biochemical Pathways

Piperidine derivatives are known to be involved in various intra- and intermolecular reactions leading to the formation of various piperidine derivatives .

Result of Action

Piperidine derivatives are known to be present in various pharmaceuticals, suggesting they may have diverse biological and pharmacological effects .

特性

IUPAC Name |

piperidin-2-ylmethyl N-propylcarbamate;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20N2O2.ClH/c1-2-6-12-10(13)14-8-9-5-3-4-7-11-9;/h9,11H,2-8H2,1H3,(H,12,13);1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUNXWZHFEVEDIA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNC(=O)OCC1CCCCN1.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H21ClN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.74 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。